Cas no 129025-85-0 ((R)-Ethyl 2-hydroxy-3-methylbutanoate)

(R)-Ethyl 2-hydroxy-3-methylbutanoate 化学的及び物理的性質
名前と識別子
-
- (R)-Ethyl 2-hydroxy-3-methylbutanoate
- (R)-ETHYL 3-METHYL-2-HYDROXYBUTANOATE
- ETHYL (R)-2-HYDROXY-3-METHYLBUTANOATE
- 129025-85-0
- ETHYL (2R)-2-HYDROXY-3-METHYLBUTANOATE
- AKOS006307179
- Ethyl(R)-2-hydroxy-3-methylbutanoate
- A805892
- SCHEMBL8174538
- DB-300045
- (R)-Ethyl2-hydroxy-3-methylbutanoate
- G78980
- Butanoic acid, 2-hydroxy-3-methyl-, ethyl ester, (2R)-
-
- MDL: MFCD11111314
- インチ: InChI=1S/C7H14O3/c1-4-10-7(9)6(8)5(2)3/h5-6,8H,4H2,1-3H3/t6-/m1/s1
- InChIKey: IZRVEUZYBVGCFC-ZCFIWIBFSA-N
- ほほえんだ: CCOC(=O)[C@@H](C(C)C)O
計算された属性
- せいみつぶんしりょう: 146.09432
- どういたいしつりょう: 146.094294304g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 10
- 回転可能化学結合数: 4
- 複雑さ: 109
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 46.5Ų
- 疎水性パラメータ計算基準値(XlogP): 1.2
じっけんとくせい
- PSA: 46.53
(R)-Ethyl 2-hydroxy-3-methylbutanoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Ambeed | A729806-250mg |
(R)-Ethyl 2-hydroxy-3-methylbutanoate |
129025-85-0 | 95% | 250mg |
$140.0 | 2025-03-18 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1803184-1g |
(R)-Ethyl 2-hydroxy-3-methylbutanoate |
129025-85-0 | 98% | 1g |
¥2864.00 | 2024-08-09 | |
Aaron | AR000ZHV-250mg |
BUTANOIC ACID, 2-HYDROXY-3-METHYL-, ETHYL ESTER, (2R)- |
129025-85-0 | 95% | 250mg |
$145.00 | 2025-02-12 | |
Ambeed | A729806-100mg |
(R)-Ethyl 2-hydroxy-3-methylbutanoate |
129025-85-0 | 95% | 100mg |
$82.0 | 2025-03-18 | |
Ambeed | A729806-1g |
(R)-Ethyl 2-hydroxy-3-methylbutanoate |
129025-85-0 | 95% | 1g |
$375.0 | 2025-03-18 | |
Aaron | AR000ZHV-1g |
Butanoic acid, 2-hydroxy-3-methyl-, ethyl ester, (2R)- |
129025-85-0 | 95% | 1g |
$607.00 | 2023-12-16 | |
Aaron | AR000ZHV-100mg |
BUTANOIC ACID, 2-HYDROXY-3-METHYL-, ETHYL ESTER, (2R)- |
129025-85-0 | 95% | 100mg |
$86.00 | 2025-02-12 |
(R)-Ethyl 2-hydroxy-3-methylbutanoate 関連文献
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Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
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Haibo Tang,Xinlong Tian,Junming Luo,Jianhuang Zeng,Yingwei Li,Huiyu Song,Shijun Liao J. Mater. Chem. A, 2017,5, 14278-14285
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Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
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Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
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Mehmet R. Dokmeci,Donald M. Cropek Lab Chip, 2011,11, 1801-1807
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
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Tim Hupfeld,Soma Salamon,Joachim Landers,Jochen Schmidt,Heiko Wende,Stephan Barcikowski,Bilal Gökce J. Mater. Chem. C, 2020,8, 12204-12217
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Yi Ma,Zhengbo Han,Yongke He,Liguo Yang Chem. Commun., 2007, 4107-4109
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Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
(R)-Ethyl 2-hydroxy-3-methylbutanoateに関する追加情報
Comprehensive Guide to (R)-Ethyl 2-hydroxy-3-methylbutanoate (CAS No. 129025-85-0): Properties, Applications, and Market Insights
(R)-Ethyl 2-hydroxy-3-methylbutanoate (CAS No. 129025-85-0) is a chiral ester widely recognized for its unique organoleptic properties and applications in the flavor and fragrance industry. This compound, also known as ethyl (R)-2-hydroxy-3-methylbutyrate, is a key ingredient in creating fruity and creamy flavor profiles. With the growing demand for natural and synthetic flavor enhancers, this compound has gained significant attention from researchers and manufacturers alike.
The molecular structure of (R)-Ethyl 2-hydroxy-3-methylbutanoate features a stereocenter at the 2-position, making it an important chiral building block in organic synthesis. Its CAS number 129025-85-0 serves as a unique identifier in chemical databases and regulatory documents. The compound's molecular formula is C7H14O3, with a molecular weight of 146.18 g/mol. The (R)-enantiomer is particularly valued for its superior flavor characteristics compared to its (S)-counterpart.
In the flavor industry, (R)-Ethyl 2-hydroxy-3-methylbutanoate is prized for its ability to impart fruity, pineapple-like notes with creamy undertones. This makes it particularly valuable in dairy flavor formulations, tropical fruit flavors, and dessert applications. Recent trends in clean-label products and natural identical flavors have increased the demand for such high-quality flavor compounds. The compound's stability under various pH conditions and its compatibility with food matrices contribute to its widespread use.
The synthesis of 129025-85-0 typically involves asymmetric reduction or enzymatic resolution approaches. Modern biotechnological methods using engineered enzymes or whole-cell biocatalysts have become increasingly popular for producing this chiral compound with high enantiomeric purity. These green chemistry approaches align with the current industry focus on sustainable production methods and reduced environmental impact.
Beyond flavor applications, (R)-Ethyl 2-hydroxy-3-methylbutanoate finds use in pharmaceutical intermediates and specialty chemicals. Its chiral nature makes it valuable for synthesizing biologically active compounds. Researchers are exploring its potential in drug development, particularly for creating chiral synthons with specific pharmacological properties. The compound's safety profile has been well-established through various toxicological studies, making it suitable for food and pharmaceutical applications.
The global market for chiral flavor compounds like 129025-85-0 is experiencing steady growth, driven by increasing consumer demand for sophisticated and authentic flavor experiences. Market analysts project particular growth in the Asia-Pacific region, where rising disposable incomes are fueling demand for premium food products. Manufacturers are responding by developing more efficient production processes and higher purity grades of this compound.
Quality control of (R)-Ethyl 2-hydroxy-3-methylbutanoate typically involves chiral HPLC analysis to ensure enantiomeric purity, along with standard chemical characterization techniques. The compound is generally stable when stored properly, but like many esters, it may undergo hydrolysis under extreme conditions. Proper handling and storage recommendations include protection from moisture and storage at controlled temperatures.
Recent innovations in flavor encapsulation technologies have created new opportunities for compounds like 129025-85-0. Microencapsulation can enhance the stability and controlled release of this flavor compound in various food matrices. This aligns with current industry trends toward functional foods and nutraceutical applications, where precise flavor delivery systems are increasingly important.
Regulatory status of (R)-Ethyl 2-hydroxy-3-methylbutanoate varies by region, but it is generally recognized as safe for use in food applications when used appropriately. In the United States, it may be used in accordance with FDA regulations, while in Europe, it falls under the EU Flavoring Regulation. Manufacturers and users should always verify the current regulatory status for their specific applications and markets.
Future research directions for CAS 129025-85-0 include exploring novel biocatalytic routes for its production, investigating new applications in functional foods, and developing more sustainable purification methods. The compound's versatility and desirable sensory properties ensure its continued importance in the flavor and fragrance industry, as well as potential expansion into other specialty chemical applications.
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